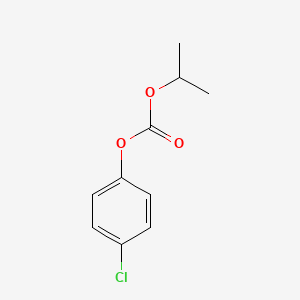
4-Chlorophenyl propan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl propan-2-yl carbonate is an organic compound characterized by the presence of a chlorophenyl group attached to a propan-2-yl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl propan-2-yl carbonate typically involves the reaction of 4-chlorophenol with propan-2-yl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Chlorophenol+Propan-2-yl chloroformate→4-Chlorophenyl propan-2-yl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl propan-2-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 4-chlorophenol and propan-2-ol.
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or carbonates, respectively.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products:
Hydrolysis: 4-Chlorophenol and propan-2-ol.
Substitution: Corresponding carbamates or carbonates.
Scientific Research Applications
4-Chlorophenyl propan-2-yl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be employed in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl propan-2-yl carbonate involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
- 4-Chlorophenyl methyl carbonate
- 4-Chlorophenyl ethyl carbonate
- 4-Chlorophenyl butyl carbonate
Comparison: 4-Chlorophenyl propan-2-yl carbonate is unique due to its specific propan-2-yl group, which imparts distinct physical and chemical properties compared to its analogs. The choice of carbonate group can influence the reactivity, solubility, and stability of the compound, making this compound suitable for specific applications where these properties are desired.
Properties
CAS No. |
5335-19-3 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
(4-chlorophenyl) propan-2-yl carbonate |
InChI |
InChI=1S/C10H11ClO3/c1-7(2)13-10(12)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
InChI Key |
KXPARZVMMVYOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


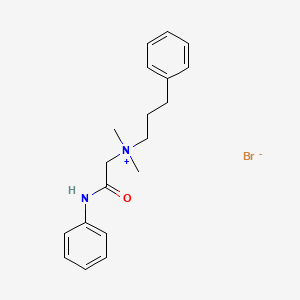
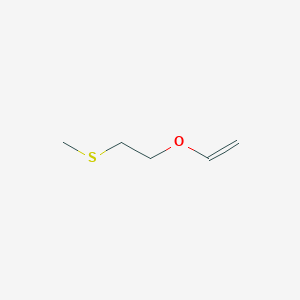
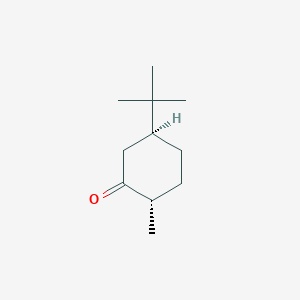
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
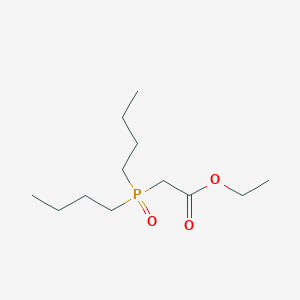
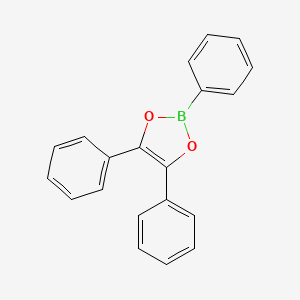

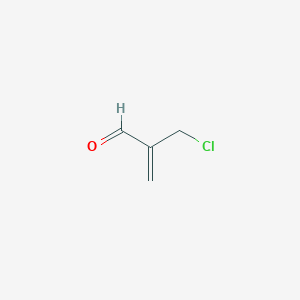
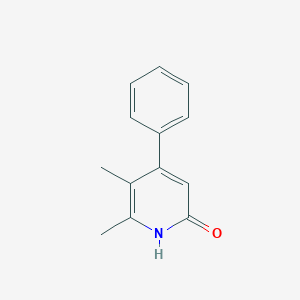
![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
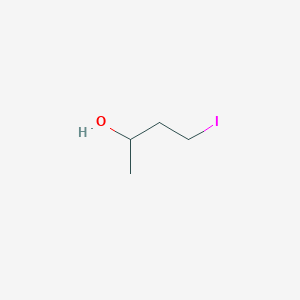
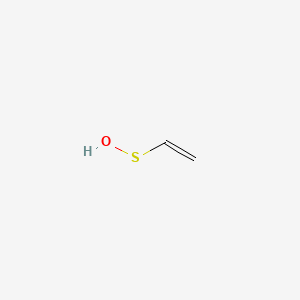
![8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14737336.png)
